molecular formula C16H16N2O4 B2742717 N-cyclopropyl-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetamide CAS No. 1209910-07-5

N-cyclopropyl-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2742717
CAS No.: 1209910-07-5
M. Wt: 300.314
InChI Key: ORIXNTUYBDGZIO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetamide: is a fascinating chemical compound with a unique structure that offers diverse applications in various fields, including medicinal chemistry, drug development, and material science. Its structure comprises a cyclopropyl group, a dihydrobenzo[b][1,4]dioxin moiety, and an isoxazole ring, making it a compound of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group.

    Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, followed by Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the desired product.

Industrial Production Methods

For large-scale production, the synthetic route is optimized to minimize side reactions and increase yield and purity. The choice of solvent and reaction temperature plays a crucial role in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structure and biological activity.

    Drug Development: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.

    Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl-4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoate
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde

Uniqueness

N-cyclopropyl-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(17-11-2-3-11)9-12-8-14(22-18-12)10-1-4-13-15(7-10)21-6-5-20-13/h1,4,7-8,11H,2-3,5-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIXNTUYBDGZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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